molecular formula C6H14As2O2 B14381403 2,6-Dimethyl-1,3,2,6-dioxadiarsocane CAS No. 87993-24-6

2,6-Dimethyl-1,3,2,6-dioxadiarsocane

Cat. No.: B14381403
CAS No.: 87993-24-6
M. Wt: 268.02 g/mol
InChI Key: LTIQSWRYCUZGPU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,3,2,6-dioxadiarsocane is an organoarsenic compound with the molecular formula C4H10As2O2 It is a heterocyclic compound containing arsenic atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane typically involves the reaction of dimethylarsinic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the desired dioxadiarsocane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,3,2,6-dioxadiarsocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.

    Substitution: The arsenic atoms in the ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Arsenic oxides and related compounds.

    Reduction: Arsenic hydrides and related species.

    Substitution: Various substituted dioxadiarsocane derivatives.

Scientific Research Applications

2,6-Dimethyl-1,3,2,6-dioxadiarsocane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-1,3,2,6-dioxadiarsocane: Unique due to its specific ring structure and arsenic content.

    Dimethylarsinic acid: A precursor in the synthesis of dioxadiarsocane.

    Arsenic trioxide: Another arsenic-containing compound with different chemical properties and applications.

Uniqueness

This compound is unique due to its heterocyclic structure containing arsenic atoms. This gives it distinct chemical reactivity and potential for various applications that are not shared by simpler arsenic compounds.

Properties

CAS No.

87993-24-6

Molecular Formula

C6H14As2O2

Molecular Weight

268.02 g/mol

IUPAC Name

2,6-dimethyl-1,3,2,6-dioxadiarsocane

InChI

InChI=1S/C6H14As2O2/c1-7-3-5-9-8(2)10-6-4-7/h3-6H2,1-2H3

InChI Key

LTIQSWRYCUZGPU-UHFFFAOYSA-N

Canonical SMILES

C[As]1CCO[As](OCC1)C

Origin of Product

United States

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